molecular formula C10H9NO2S B8514863 4-(Thiazol-2-yloxy)benzyl alcohol

4-(Thiazol-2-yloxy)benzyl alcohol

Cat. No. B8514863
M. Wt: 207.25 g/mol
InChI Key: UDGHFDWSEUZARM-UHFFFAOYSA-N
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Patent
US05783593

Procedure details

Using the alcohol prepared above and the procedures described in Example 84E, except chromatography using 4:1 hexane-EtOAc was used for purification, provided 4-(thiazol-2-yloxy)benzaldehyde. 1H NMR (CDCl3) δ10.00 (s, 1H), 7.95 (m, 2H), 7.46 (m, 2H), 7.30 (d, 1H), 6.95 (d, 1H). MS (DCl/NH3) (M+H)+ 206 and (M+H+NH3)+ 223.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[O:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=1>CCCCCC.CCOC(C)=O>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[O:6][C:7]1[CH:8]=[CH:9][C:10]([CH:11]=[O:12])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC=C1)OC1=CC=C(CO)C=C1
Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above and the procedures
CUSTOM
Type
CUSTOM
Details
was used for purification

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)OC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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